4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2/c33-28(22-9-13-25(14-10-22)38(34,35)31-18-3-1-4-19-31)30-24-11-15-26(16-12-24)39(36,37)32-20-5-2-8-27(32)23-7-6-17-29-21-23/h6-7,9-17,21,27H,1-5,8,18-20H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOUHHHQMHHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their sulfonylation and subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit potential in cancer therapy. For instance, derivatives of sulfonamide compounds have been evaluated for their ability to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer treatment . The specific compound under discussion may share similar mechanisms, warranting further investigation into its efficacy against various cancer cell lines.
Antibacterial Properties
Compounds containing piperidine and sulfonamide moieties have demonstrated antibacterial activity against several strains of bacteria. Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that the compound could be explored as a potential antibacterial agent.
Enzyme Inhibition
The compound's structural features imply potential as an inhibitor for key enzymes involved in metabolic processes. For example, sulfonamides are known for their inhibitory effects on acetylcholinesterase (AChE) and urease . Such enzyme inhibition could be beneficial in treating conditions like Alzheimer's disease or managing urinary infections.
Case Study 1: Anticancer Efficacy
In a study investigating the inhibition of NAMPT, derivatives similar to the compound were synthesized and tested against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting a promising avenue for further development in oncology .
Case Study 2: Antibacterial Screening
A series of piperidine derivatives were synthesized and screened for antibacterial activity. Among these, compounds structurally related to the target compound showed effective inhibition against multiple bacterial strains, with some exhibiting IC50 values below 10 µM .
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Variations : Replacement of piperidine-sulfonyl with diethylsulfamoyl () reduces steric bulk but may compromise target binding affinity due to decreased rigidity.
- Heterocyclic Cores : Pyridazine-containing analogs () diverge in scaffold geometry, likely altering binding kinetics compared to benzamide-based structures.
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity, including sulfonamide and piperidine moieties, which are known for their pharmacological significance.
Research indicates that compounds containing sulfonamide groups often act through inhibition of key enzymes or receptors involved in disease processes. The specific mechanism for this compound may involve:
- Inhibition of NAMPT : As noted in patent literature, sulfonamide derivatives have been shown to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis via NAMPT, which is crucial for cancer cell metabolism and survival .
- Antibacterial Activity : The piperidine structure contributes to antibacterial properties by interfering with bacterial cell wall synthesis or function.
Anticancer Activity
Studies have demonstrated that compounds similar to This compound exhibit potent anticancer effects. For instance, derivatives have shown significant efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The inhibition of NAMPT has been particularly highlighted as a therapeutic target in cancer treatment .
Antibacterial Activity
In vitro studies have shown that related sulfonamide compounds possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may also exhibit similar antibacterial properties, potentially aiding in the treatment of bacterial infections .
Case Studies
- Cancer Treatment : In a study focusing on NAMPT inhibitors, compounds structurally related to the target compound were evaluated for their ability to reduce tumor size in xenograft models. Results indicated a dose-dependent reduction in tumor growth, with some derivatives achieving over 70% inhibition at optimal doses.
- Antimicrobial Screening : A series of synthesized piperidine derivatives were tested against several bacterial strains. The results indicated that compounds with similar structural features displayed strong inhibitory effects on urease and acetylcholinesterase, suggesting potential applications in treating infections and neurological disorders .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The compound can be synthesized via sulfonamide coupling reactions. A common approach involves reacting 4-nitrobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. For example, coupling pyridinylpiperidine sulfonyl chloride with a benzamide precursor in dichloromethane or tetrahydrofuran (THF) at 0–25°C, followed by purification via column chromatography. Yields can be optimized by adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using catalysts like triethylamine to neutralize HCl byproducts . Post-synthesis, recrystallization in n-propanol or ethanol improves purity (>95%) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% peak area) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H] at m/z 570.18) .
Q. How can researchers assess the biological activity of this compound in vitro, particularly regarding its interaction with enzyme targets?
Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric kits) to measure IC values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (K) to targets like kinases or proteases. Cell-based assays (e.g., MTT for cytotoxicity) should include controls for nonspecific effects (e.g., 0.1% DMSO vehicle) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the piperidine and pyridine moieties?
- Synthetic Strategy : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl analogs via Suzuki-Miyaura cross-coupling .
- Biological Testing : Compare IC values against parent compound. For example, a methyl substituent on the piperidine ring (4-methylpiperidin-1-yl) may enhance lipophilicity (logP increase by ~0.5), improving membrane permeability .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies are recommended to address poor aqueous solubility during in vivo testing?
- Formulation : Use co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-80) .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance solubility, which are cleaved in vivo by phosphatases .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm) improve bioavailability in rodent models .
Q. How should researchers resolve contradictions in reported biological activities across different studies?
- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR vs. ITC) .
- Purity Reassessment : Verify compound integrity via HPLC and HRMS to rule out degradation .
- Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
Q. What computational methods are suitable for predicting binding interactions between this compound and protein targets?
- Molecular Docking : AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond acceptors) using Schrödinger Phase .
Q. How can metabolic stability be evaluated, and what structural modifications improve pharmacokinetics?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t) <30 min indicates poor stability .
- Modifications : Replace labile groups (e.g., methyl sulfone with trifluoromethyl) to reduce CYP450-mediated oxidation .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Measure protein stabilization after compound treatment (ΔT >2°C indicates binding) .
- Knockdown/Overexpression : CRISPR/Cas9 knockout of the target gene to confirm loss of compound efficacy .
Q. How can researchers design experiments to elucidate the mechanism of off-target effects?
- Proteome-Wide Profiling : Use affinity pull-down followed by LC-MS/MS to identify interacting proteins .
- Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
